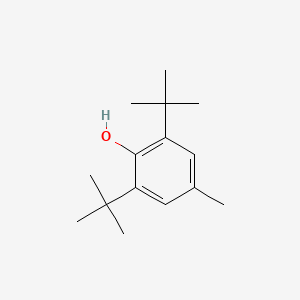

2,6-Di-tert-butyl-4-methylphenol

Descripción

Propiedades

IUPAC Name |

2,6-ditert-butyl-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZUEZXRPGMBCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O, Array | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYLATED HYDROXYTOLUENE (BHT) | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0841 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020216 | |

| Record name | Butylated hydroxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butylated hydroxytoluene is a white crystalline solid. (NTP, 1992), White, crystalline or flaked solid, odourless or having a characteristic faint aromatic odour, White to pale-yellow, crystalline solid with a slight, phenolic odor; (food preservative); [NIOSH], Solid, COLOURLESS-TO-PALE-YELLOW CRYSTALS OR POWDER., White to pale-yellow, crystalline solid with a slight, phenolic odor., White to pale-yellow, crystalline solid with a slight, phenolic odor. [food preservative] | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYLATED HYDROXYTOLUENE (BHT) | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Butylated hydroxytoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-Di-tert-butyl-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0841 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,6-DI-TERT-BUTYL-P-CRESOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/192 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,6-Di-tert-butyl-p-cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0246.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

509 °F at 760 mmHg (NTP, 1992), 265.00 °C. @ 760.00 mm Hg, 265 °C, 509 °F | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Di-tert-butyl-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0841 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,6-DI-TERT-BUTYL-P-CRESOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/192 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,6-Di-tert-butyl-p-cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0246.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

260 °F (NTP, 1992), 260 °F, 127 °C c.c., 261 °F | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butylated hydroxytoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0841 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,6-DI-TERT-BUTYL-P-CRESOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/192 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,6-Di-tert-butyl-p-cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0246.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water and propane- 1,2-diol; Freely soluble in ethanol, 0.0006 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.00006, 0.00004% | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYLATED HYDROXYTOLUENE (BHT) | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | 2,6-Di-tert-butyl-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0841 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,6-Di-tert-butyl-p-cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0246.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.048 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.03-1.05 g/cm³, 1.05 | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0841 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,6-DI-TERT-BUTYL-P-CRESOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/192 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,6-Di-tert-butyl-p-cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0246.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 7.6 | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0841 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.01 mmHg (NIOSH, 2023), 0.01 [mmHg], Vapor pressure, Pa at 20 °C: 1.3, 0.01 mmHg | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butylated hydroxytoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0841 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,6-DI-TERT-BUTYL-P-CRESOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/192 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,6-Di-tert-butyl-p-cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0246.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

128-37-0, 950-56-1 | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Di-tert-butyl-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylated hydroxytoluene [BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Di-tert-butyl-4-hydroxytoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylated hydroxytoluene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16863 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butylated hydroxytoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Di-tert-butyl-4-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butylated hydroxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butyl-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P9D0Z171K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Di-tert-butyl-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0841 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,6-DI-TERT-BUTYL-P-CRESOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/192 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

156 to 160 °F (NTP, 1992), 71 °C, 70 °C, 158 °F | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Di-tert-butyl-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYLATED HYDROXYTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0841 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,6-DI-TERT-BUTYL-P-CRESOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/192 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,6-Di-tert-butyl-p-cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0246.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Antioxidant Mechanism of Butylated Hydroxytoluene (BHT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butylated Hydroxytoluene (BHT), a synthetic phenolic antioxidant, is widely utilized across the pharmaceutical, food, and materials industries for its efficacy in inhibiting oxidative degradation. This technical guide provides a comprehensive examination of the core mechanisms through which BHT exerts its antioxidant effects. The primary focus is on its free-radical scavenging capabilities, particularly through hydrogen atom transfer. Additionally, this guide explores the impact of BHT on cellular antioxidant defense systems and relevant signaling pathways. Quantitative data from various in vitro assays are presented for comparative analysis, and detailed experimental protocols are provided to facilitate the replication and further investigation of BHT's antioxidant properties.

Core Antioxidant Mechanism: Free Radical Scavenging

The principal antioxidant action of Butylated Hydroxytoluene (BHT) is its ability to interrupt the chain reactions of free radicals, primarily through the donation of a hydrogen atom. This mechanism is particularly effective against peroxyl radicals (ROO•), which are key intermediates in the autoxidation of organic materials, including lipids in biological systems and pharmaceutical formulations.

The process can be summarized in the following reactions:

-

Initiation: An initiator molecule (R-H) is oxidized, forming a free radical (R•).

-

Propagation: The free radical (R•) reacts with oxygen to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another molecule, propagating the chain reaction.

-

Termination by BHT: BHT (ArOH) intervenes by donating the hydrogen atom from its phenolic hydroxyl group to the peroxyl radical. This neutralizes the radical and forms a hydroperoxide (ROOH) and a BHT-derived phenoxy radical (ArO•).[1]

ROO• + ArOH → ROOH + ArO•

-

Further Scavenging: The resulting BHT phenoxy radical is relatively stable due to the steric hindrance provided by the bulky tert-butyl groups and resonance delocalization of the unpaired electron. It can react with another peroxyl radical to form non-radical products.[1]

ROO• + ArO• → Non-radical products

Each molecule of BHT can therefore consume two peroxyl radicals, making it an efficient chain-breaking antioxidant.[1]

Influence on Cellular Antioxidant Systems and Signaling Pathways

Beyond its direct chemical antioxidant activity, BHT can also modulate endogenous antioxidant defense mechanisms and cellular signaling pathways.

Effects on Antioxidant Enzymes

Studies have indicated that BHT can influence the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) levels. In some contexts, BHT has been shown to help restore the levels of these enzymes in the presence of oxidative stressors. This suggests an indirect antioxidant effect by bolstering the cell's own defense systems.

Interaction with Protein Kinase C (PKC) Signaling

BHT has been observed to interact with the Protein Kinase C (PKC) signaling pathway. Research has shown that BHT can activate PKC, leading to the phosphorylation of specific cellular proteins.[2] This activation can, in turn, influence a variety of cellular processes. Interestingly, prolonged exposure to BHT may lead to an inhibition of PKC activity.[3] This dual effect suggests a complex regulatory role for BHT in cellular signaling, which could have implications for its use in drug development beyond its primary antioxidant function.

Quantitative Analysis of BHT Antioxidant Activity

The antioxidant capacity of BHT has been quantified using various in vitro assays. The following tables summarize key data from these studies.

Table 1: IC50 Values of BHT in Radical Scavenging Assays

| Assay | Radical | IC50 (µM) | Reference |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 202.35 | |

| Chemiluminescence | Peroxyl Radicals (from AAPH) | 8.5 |

Table 2: Reaction Rate Constants of BHT with Free Radicals

| Radical Species | Rate Constant (M⁻¹s⁻¹) | Reference |

| Singlet Oxygen (O₂(¹Δg)) | 1.3 x 10⁶ | |

| Peroxyl Radicals | 1.52 x 10⁵ | |

| MMA Radicals (from AIBN) | (0.1-0.2) x 10⁴ | |

| MMA Radicals (from BPO) | > (0.1-0.2) x 10⁴ |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antioxidant activity of BHT.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

-

Reagents:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

-

BHT standard solutions (various concentrations in methanol)

-

Methanol (as blank)

-

-

Procedure:

-

Prepare a series of BHT standard solutions of varying concentrations.

-

In a 96-well plate or cuvettes, add a specific volume of each BHT standard solution.

-

Add the DPPH solution to each well/cuvette and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the BHT sample.

-

The IC50 value (the concentration of BHT required to inhibit 50% of the DPPH radicals) is determined from a plot of inhibition percentage against BHT concentration.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation.

-

Reagents:

-

Thiobarbituric acid (TBA) solution (e.g., 0.375% w/v)

-

Trichloroacetic acid (TCA) solution (e.g., 15% w/v)

-

Hydrochloric acid (HCl) (e.g., 0.25 N)

-

BHT solution (to prevent further oxidation during the assay)

-

Lipid-rich sample (e.g., tissue homogenate, oil)

-

-

Procedure:

-

To the sample, add the TCA-TBA-HCl reagent and BHT.

-

Heat the mixture in a boiling water bath for a specified time (e.g., 15-30 minutes).

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA.

-

Chemiluminescence Assay

This assay measures the light emitted from a chemical reaction, which can be quenched by an antioxidant.

-

Reagents:

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a source of peroxyl radicals.

-

Luminol as a chemiluminescent probe.

-

Buffer solution (e.g., phosphate buffer, pH 7.4).

-

BHT standard solutions.

-

-

Procedure:

-

In a luminometer, mix the buffer, luminol, and AAPH.

-

Initiate the reaction and measure the baseline chemiluminescence.

-

Add the BHT standard solution and record the decrease in chemiluminescence over time.

-

The antioxidant activity is determined by the degree of quenching of the chemiluminescence signal. The IC50 value can be calculated as the concentration of BHT that causes a 50% reduction in the chemiluminescence signal.

-

Conclusion

Butylated Hydroxytoluene is a potent antioxidant that primarily functions as a free radical scavenger through a hydrogen atom transfer mechanism. Its effectiveness is well-documented in various in vitro antioxidant assays. Furthermore, its ability to modulate cellular antioxidant enzymes and signaling pathways like PKC suggests a broader biological activity that warrants further investigation, particularly in the context of drug development. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and scientists working to understand and utilize the antioxidant properties of BHT.

References

- 1. A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antioxidant butylated hydroxytoluene stimulates platelet protein kinase C and inhibits subsequent protein phosphorylation induced by thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antioxidant butylated hydroxytoluene (BHT) inhibits the dioctanoylglycerol-evoked platelet response but potentiates that elicited by ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Butylated Hydroxytoluene (BHT): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and antioxidant mechanism of Butylated Hydroxytoluene (BHT). The information is presented to support research, scientific analysis, and drug development applications.

Chemical Structure and Identification

Butylated hydroxytoluene is a synthetic phenolic compound with the systematic IUPAC name 2,6-di-tert-butyl-4-methylphenol. Its structure consists of a phenol ring substituted with two bulky tert-butyl groups at the ortho positions (2 and 6) and a methyl group at the para position (4) relative to the hydroxyl group. This steric hindrance provided by the tert-butyl groups is crucial to its function as an antioxidant.

Key Identifiers:

-

CAS Number: 128-37-0[1]

-

Chemical Formula: C₁₅H₂₄O[1]

-

Molar Mass: 220.356 g/mol [1]

-

Synonyms: Dibutylhydroxytoluene, 2,6-di-tert-butyl-p-cresol, DBPC, E321[1]

Physicochemical Properties

BHT is a white to yellowish crystalline solid with a faint, characteristic phenolic odor.[1] It is a lipophilic, or fat-soluble, compound. A summary of its key quantitative properties is provided in the table below.

| Property | Value | Units |

| Physical State | White to yellow powder | - |

| Melting Point | 69-73 | °C |

| Boiling Point | 265 | °C |

| Density | 1.048 | g/cm³ |

| Vapor Pressure | <0.01 | mm Hg (at 20 °C) |

| Water Solubility | Insoluble | - |

| Solubility in Organic Solvents | ||

| - Methanol | 25 | g/100 mL |

| - Ethanol | 25-26 | g/100 mL |

| - Isopropanol | 30 | g/100 mL |

| - Acetone | 40 | g/100 mL |

| - Benzene | 40 | g/100 mL |

| - Petroleum Ether | 50 | g/100 mL |

Industrial Synthesis

The primary industrial synthesis of BHT involves the acid-catalyzed alkylation of p-cresol with isobutylene. Sulfuric acid is commonly used as the catalyst. The reaction proceeds in two steps where two isobutylene molecules are added to the p-cresol backbone.

Antioxidant Mechanism of Action

BHT functions as a potent antioxidant by acting as a free radical scavenger, thereby terminating the chain reactions of autoxidation. This process is particularly effective in preventing the oxidation of unsaturated organic compounds. The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxy radical (ROO•), forming a hydroperoxide (ROOH) and a BHT-derived phenoxy radical (ArO•).

The resulting phenoxy radical is relatively stable due to resonance delocalization and the steric hindrance from the adjacent tert-butyl groups, which prevents it from initiating new oxidation chains. This stable radical can then react with a second peroxy radical to form non-radical products. Consequently, one molecule of BHT can neutralize two peroxy radicals.

Experimental Protocols

Determination of Melting Range

Method: USP General Chapter <741> Melting Range or Temperature (Class Ia).

Apparatus: A suitable melting range apparatus consisting of a glass container for a transparent fluid bath (e.g., light paraffin), a stirring device, an accurate thermometer, and a controlled heat source. Capillary tubes of approximately 10 cm in length and 0.8 to 1.2 mm in internal diameter are required.

Procedure:

-

Reduce the BHT sample to a fine powder.

-

Charge the capillary tube with the powdered BHT to a depth of 2.5 to 3.5 mm.

-

Heat the bath until the temperature is about 10°C below the expected melting point of BHT.

-

Introduce the charged capillary tube into the bath.

-

Heat the bath at a rate of rise of approximately 1°C per minute.

-

The melting range is the temperature range between which the BHT is first observed to collapse or form a clear liquid and the temperature at which it is completely melted.

Determination of Boiling Point

Method: OECD Guideline for the Testing of Chemicals, Section 1, Test No. 103: Boiling Point.

Apparatus: An ebulliometer, dynamic vapor pressure apparatus, or distillation apparatus compliant with ISO 4626.

Procedure (Distillation Method):

-

Place a measured volume of BHT into a distillation flask.

-

Add a few boiling chips to ensure smooth boiling.

-

Insert a calibrated thermometer into the neck of the flask with the top of the bulb level with the bottom of the side arm.

-

Heat the flask and record the temperature at which the first drop of distillate falls from the condenser (initial boiling point).

-

Continue distillation and record the temperature when the last of the liquid evaporates from the bottom of the flask (final boiling point).

-

The boiling point is typically reported at standard atmospheric pressure (101.325 kPa).

Determination of Solubility in Water

Method: OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility (Flask Method).

Apparatus: A glass flask with a stirrer, a constant temperature bath, and an analytical method for quantifying BHT (e.g., HPLC).

Procedure:

-

Add an excess amount of BHT to a known volume of distilled water in the flask.

-

Place the flask in the constant temperature bath (e.g., 20 ± 0.5 °C) and stir.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours), with continued stirring.

-

After equilibration, stop stirring and allow the undissolved BHT to settle.

-

Carefully take an aliquot of the clear supernatant.

-

Analyze the concentration of BHT in the aliquot using a validated analytical method.

-

The determined concentration represents the water solubility of BHT at the specified temperature.

Determination of Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a stock solution of BHT in methanol at a known concentration. Prepare a series of dilutions from the stock solution.

-

Assay:

-

To a cuvette or microplate well, add the BHT solution.

-

Add the DPPH working solution and mix thoroughly.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of the solution at 517 nm against a blank (methanol). A control containing only DPPH and methanol is also measured.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Scavenging = [ (A_control - A_sample) / A_control ] * 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Determination of Antioxidant Activity: ABTS Radical Cation Decolorization Assay

Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the colored radical is reduced, and the decolorization is measured spectrophotometrically at 734 nm.

Procedure:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of BHT and a series of dilutions in a suitable solvent.

-

Assay:

-

Add the BHT solution to a cuvette or microplate well.

-

Add the ABTS•+ working solution and mix.

-

Incubate at room temperature for a specified time (e.g., 6 minutes).

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

References

The Discovery and Enduring Legacy of 2,6-Di-tert-butyl-4-methylphenol (BHT): A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Di-tert-butyl-4-methylphenol, commonly known as Butylated Hydroxytoluene (BHT), is a synthetic phenolic compound that has become ubiquitous across numerous industries for its potent antioxidant properties. First patented in 1947, its primary function is to prevent oxidation-mediated degradation by scavenging free radicals. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of BHT. It details its physicochemical properties, mechanism of action, and involvement in biological pathways, offering a critical resource for professionals in research and development.

Discovery and Historical Development

The industrial synthesis of Butylated Hydroxytoluene was first patented in 1947.[1] Shortly thereafter, around the same year, it was introduced as a preservative in food to prevent the rancidification of fats and oils.[2] BHT is a lipophilic (fat-soluble) organic compound and a derivative of phenol, valued for its ability to inhibit free radical-mediated oxidation.[3]

Its initial and most prominent application has been as a food additive, where it extends the shelf life of fat-containing foods, cereals, and packaging materials.[3] In the United States, it is classified as "generally recognized as safe" (GRAS) by the Food and Drug Administration (FDA) for use in food within specified limits. The European Union permits its use under the E number E321.

Beyond the food industry, BHT's utility as a stabilizer was quickly recognized. It is extensively used in cosmetics, pharmaceuticals, rubber, and the petroleum industry, where it is known as the fuel additive AO-29 to prevent degradation in hydraulic fluids, turbine oils, and jet fuels.

While BHT is primarily produced synthetically, researchers have discovered its natural occurrence in various organisms, including phytoplankton, green algae like Botryococcus braunii, and several species of cyanobacteria.

Physicochemical Properties

BHT is a white to pale-yellow crystalline solid with a faint phenolic odor. Its sterically hindered phenolic structure, with two bulky tert-butyl groups flanking the hydroxyl group, is key to its antioxidant function. The quantitative physicochemical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₅H₂₄O | |

| Molecular Weight | 220.35 g/mol | |

| Melting Point | 69 - 73 °C | |

| Boiling Point | 265 °C | |

| Density | 1.048 g/cm³ | |

| Water Solubility | 1.1 mg/L (at 20 °C) | |

| Solubility | Soluble in acetone, benzene, ethanol, isopropanol, methanol, oils. | |

| Vapor Pressure | <0.01 mmHg (at 20 °C) | |

| Flash Point | 127 °C (open cup) | |

| LogP (Octanol/Water) | 5.3 | |

| pKa | 10.73 (predicted) |

Synthesis and Mechanism of Action

Industrial Synthesis

The predominant industrial method for synthesizing BHT is the Friedel-Crafts alkylation of p-cresol with isobutylene. The reaction is typically catalyzed by a strong acid, such as sulfuric acid. The process involves the stepwise addition of two isobutylene molecules to the ortho positions relative to the hydroxyl group of p-cresol.

References

Spectroscopic Profile of Butylated Hydroxytoluene (BHT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Butylated Hydroxytoluene (BHT), a widely utilized synthetic antioxidant. The information presented herein is intended to serve as a crucial reference for professionals in research, science, and drug development, facilitating the identification, characterization, and quality control of this important compound.

Chemical Structure of BHT

Butylated Hydroxytoluene (2,6-di-tert-butyl-4-methylphenol) is a lipophilic organic compound with the chemical formula C₁₅H₂₄O. Its antioxidant properties are primarily due to the sterically hindered phenolic hydroxyl group, which can donate a hydrogen atom to quench free radicals.

Caption: Chemical structure of Butylated Hydroxytoluene (BHT).

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of BHT.

Table 1: ¹H NMR Spectroscopic Data of BHT

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.97 | Singlet | 2H | Aromatic Protons (Ar-H) |

| 4.99 | Singlet | 1H | Phenolic Proton (-OH) |

| 2.27 | Singlet | 3H | Methyl Protons (Ar-CH₃) |

| 1.43 | Singlet | 18H | tert-Butyl Protons (-C(CH₃)₃) |

| Solvent: CDCl₃, Reference: TMS at 0 ppm[1] |

Table 2: ¹³C NMR Spectroscopic Data of BHT

| Chemical Shift (δ) ppm | Assignment |

| 151.8 | Aromatic Carbon (C-OH) |

| 135.7 | Aromatic Carbons (C-C(CH₃)₃) |

| 128.0 | Aromatic Carbon (C-CH₃) |

| 125.4 | Aromatic Carbons (C-H) |

| 34.1 | Quaternary Carbon (-C (CH₃)₃) |

| 30.3 | Methyl Carbons (-C(CH₃ )₃) |

| 21.2 | Methyl Carbon (Ar-CH₃ ) |

| Solvent: CDCl₃, Reference: TMS at 0 ppm[2] |

Table 3: IR Spectroscopic Data of BHT

| Wavenumber (cm⁻¹) | Description | Functional Group Assignment |

| 3624 - 3628 | Strong, sharp | O-H Stretch (Phenolic) |

| 3068 - 3071 | Weak | C-H Stretch (Aromatic) |

| 2953 - 2956 | Strong | Asymmetric C-H Stretch (Methyl) |

| 2872 - 2911 | Strong | Symmetric C-H Stretch (Methyl) |

| 1431 | Medium | C=C Stretch (Aromatic Ring) |

| 1148 | Medium | C-O Stretch (Phenolic) |

| 580 | Medium | Out-of-plane Phenol Ring Bending |

| Sample Preparation: KBr Pellet[3] |

Table 4: Mass Spectrometry (Electron Ionization) Data of BHT

| Mass-to-Charge Ratio (m/z) | Relative Abundance | Assignment |

| 220 | High | Molecular Ion [M]⁺ |

| 205 | Base Peak | [M - CH₃]⁺ |

| 177 | Moderate | [M - C₃H₇]⁺ |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

| Ionization Method: Electron Ionization (EI)[4][5] |

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments cited in this guide.

General Workflow for Spectroscopic Analysis

Caption: A general workflow for the spectroscopic analysis of BHT.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for acquiring ¹H and ¹³C NMR spectra of BHT.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of BHT and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher.

-

Pulse Sequence: A standard 90° pulse.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: A standard 90° pulse with proton decoupling.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the desired signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Infrared (IR) Spectroscopy

This protocol details the preparation of a KBr pellet for the analysis of solid BHT.

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at 110°C for at least 2 hours and store it in a desiccator.

-

In an agate mortar, grind 1-2 mg of BHT to a fine powder.

-

Add approximately 200 mg of the dried KBr to the mortar and gently mix with the BHT powder.

-

Grind the mixture for 1-2 minutes until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for 2-3 minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum using a pure KBr pellet.

-

Place the BHT-KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

This protocol outlines the general procedure for obtaining an electron ionization mass spectrum of BHT.

-

Sample Introduction:

-

Introduce a small quantity of crystalline BHT into the mass spectrometer's ion source using a direct insertion probe or through a gas chromatograph (GC-MS).

-

If using a direct insertion probe, heat the probe to volatilize the sample.

-

-

Ionization:

-

Utilize an electron ionization (EI) source.

-

Bombard the gaseous BHT molecules with electrons accelerated to an energy of 70 eV.

-

-

Mass Analysis:

-

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

-

References

An In-depth Technical Guide to the Thermal Degradation Products of Butylated Hydroxytoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation of Butylated Hydroxytoluene (BHT), a widely used synthetic antioxidant in the food, pharmaceutical, and materials industries. Understanding the thermal stability of BHT and the identity of its degradation products is critical for ensuring product quality, safety, and regulatory compliance. This document summarizes key quantitative data, details common experimental protocols for analysis, and visualizes the degradation pathways.

Introduction to BHT and its Thermal Stability

Butylated Hydroxytoluene (2,6-di-tert-butyl-4-methylphenol) is a lipophilic compound renowned for its ability to scavenge free radicals, thereby preventing oxidation.[1] However, under elevated temperatures, BHT can undergo degradation, leading to the formation of various byproducts. The stability of BHT is highly dependent on the surrounding atmosphere. In an inert atmosphere, such as nitrogen, BHT is relatively stable, whereas the presence of oxygen significantly lowers its degradation temperature.[2][3][4]

Studies have shown that under a nitrogen atmosphere, no significant chemical reaction of BHT is observed even at temperatures up to 450 K (177 °C).[2] In contrast, in an oxygen atmosphere, BHT can readily oxidize, with initial oxidation reactions reported at temperatures as low as 332 K (59 °C).

Thermal Degradation Products of BHT

The thermal degradation of BHT yields a complex mixture of products, the composition of which is influenced by temperature and the presence of oxygen.

In an Oxygen Atmosphere (Thermal Oxidation):

The thermal oxidation of BHT proceeds through a free radical mechanism, leading to a variety of oxidized products. At elevated temperatures, the diversity of these products increases. Key thermal oxidation products include:

-

2,6-di-tert-butyl-p-benzoquinone (BHT-Q)

-

3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO)

-

3,5-di-tert-butyl-4-hydroxyacetophenone

-

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate

-

3,5-bis(1,1-dimethylethyl)-4-hydroxy-benzoic acid

-

1-(2,4,6-trihydroxyphenyl) butane-1-one

-

2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH)

-

4,4'-(1,2-ethanediyl) bis [2,6-bis (1,1-dimethylethyl) phenol

-

2,6-di-tert-butyl-4-ethylphenol

In a Nitrogen Atmosphere (Thermal Decomposition):

Under inert conditions, the thermal decomposition of BHT yields a different set of products, primarily through the cleavage of the tert-butyl groups. The main decomposition products identified are:

-

Isobutene

-

2-tert-butyl-4-methylphenol

Quantitative Data on BHT Thermal Degradation

The following tables summarize key quantitative data from various studies on the thermal degradation of BHT.

Table 1: Thermal Stability and Decomposition Temperatures of BHT

| Parameter | Condition | Value | Reference |

| Initial Oxidation Temperature | Oxygen Atmosphere | 332 K (59 °C) | |

| Onset of Decomposition (TGA) | Nitrogen Atmosphere | ~120 °C | |

| Onset of Decomposition (TGA) | Air | 173.18 °C (first event) | |

| Melting Point (DSC) | Nitrogen Atmosphere | 343.5 K (70.35 °C) | |

| Stability | Nitrogen Atmosphere (up to 400 K) | Stable |

Table 2: Kinetic Data for BHT Thermal Oxidation

| Parameter | Condition | Value | Reference |

| Reaction Order | MCPVT, Oxygen Atmosphere | Second-order | |

| Activation Energy (Ea) | MCPVT, Oxygen Atmosphere | 101.4 kJ mol⁻¹ | |

| Kinetic Equation | MCPVT, Oxygen Atmosphere | lnk = -1.2194 × 10⁴(1/T) + 21.4 |

Table 3: Thermal Analysis Data for BHT and its Peroxide (BHTOOH)

| Compound | Technique | Parameter | Value | Reference |

| BHT | DSC | Melting Enthalpy (Qm) | 77.39 J g⁻¹ | |

| BHTOOH | DSC | Melting Point (Tm) | 378.8 K (105.65 °C) | |

| BHTOOH | DSC | Initial Exothermic Temperature (Ti) | 384.9 K (111.75 °C) | |

| BHTOOH | DSC | Heat Release (QDSC) | 865.0 J g⁻¹ | |

| BHT | TGA | Activation Energy (Ea) | 151.8 kJ mol⁻¹ | |

| BHTOOH | TGA | Activation Energy (Ea) | 66.07 kJ mol⁻¹ |

Experimental Protocols for BHT Thermal Degradation Analysis

Several analytical techniques are employed to study the thermal degradation of BHT. The following sections detail the methodologies for the key experiments cited.

Mini-Closed Pressure Vessel Test (MCPVT)

The MCPVT is used to investigate the thermal stability and oxidation characteristics of BHT under controlled pressure and temperature.

-

Apparatus: A closed pressure vessel (e.g., 35 mL capacity) equipped with temperature and pressure sensors.

-

Sample Preparation: A known amount of BHT (e.g., 1.56 g) is placed in a glass test tube inside the vessel.

-

Atmosphere: The vessel is filled with the desired gas (e.g., oxygen or nitrogen) to a specific initial pressure (e.g., 0.5 MPa).

-

Heating Profile: The temperature is ramped up at a controlled rate (e.g., 0.8 K·min⁻¹).

-

Data Acquisition: Temperature and pressure are continuously monitored and recorded over time.

-

Analysis: The resulting temperature-time and pressure-time curves are analyzed to determine the initial oxidation temperature and reaction kinetics.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of the volatile and semi-volatile thermal degradation products of BHT.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron impact (EI) ionization source.

-

Column: A fused silica capillary column is typically used (e.g., Rxi-5Sil, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium is a common carrier gas.

-

Injection: A small volume of the sample extract (e.g., 1.0 µL) is injected into the GC, often using a split ratio (e.g., 80:1).

-

Temperature Program: The oven temperature is programmed to ramp up to separate the different components. A typical program might be: initial temperature of 373 K, ramped to 513 K at 15 K min⁻¹, and held for 3 minutes.

-

Mass Spectrometer Parameters: The mass spectrometer is set to scan a specific mass range (e.g., m/z 40–500). The ion source and interface temperatures are also controlled.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds. The mass spectrum of each peak is compared to a library of known spectra (e.g., NIST) for identification.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of BHT.

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Size: A small amount of the sample (e.g., ~6.0 mg) is placed in a crucible (e.g., alumina).

-

Atmosphere: The analysis is conducted under a controlled flow of an inert gas (e.g., nitrogen at 50 mL min⁻¹).

-

Heating Rate: The sample is heated at a constant rate (e.g., 5, 10, 15, 20, and 25 K min⁻¹).

-

Temperature Range: The temperature is increased over a defined range (e.g., 303 to 700 K).

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine melting points, phase transitions, and exothermic or endothermic decomposition processes.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small, weighed amount of the sample (e.g., 3.67 mg of BHT) is sealed in a pan.

-

Atmosphere: The analysis is typically performed under a nitrogen atmosphere.

-

Heating Rate: The sample is heated at a constant rate (e.g., 10 K min⁻¹).

-

Temperature Range: The temperature is scanned over a specific range (e.g., 303.0 K to 473.0 K).

-